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molecular formula C12H16N2O B1334642 2-(4-Methylpiperazin-1-yl)benzaldehyde CAS No. 85803-62-9

2-(4-Methylpiperazin-1-yl)benzaldehyde

Cat. No. B1334642
M. Wt: 204.27 g/mol
InChI Key: GSRYZPWIWYYROI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07479559B2

Procedure details

A solution of 1-methylpiperazine (139.5 mL, 1.26 moles), potassium carbonate (145 g, 1.05 moles), and 2-fluorobenzaldehyde (73.7 mL, 0.7 moles) in water (700 mL) was heated at reflux for 18 hours. The solution was cooled to room temperature, extracted with methylene chloride (2×700 mL), and the combined organic layers were washed with water (2×700 mL). The organic layer was dried (MgSO4), filtered, and the solvent was removed in vacuo to afford 140 g of a dark oil. 1H NMR (400 MHz, CDCl3) 7.79 (dd, J=1.2, 7.9 Hz, 1H), 7.52 (td, J=1.5, 7.5 Hz, 1H), 7.11 (m, 2H), 3.12 (t, J=4.8 Hz, 4H), 2.63 (brs, 4H), 2.39 (s, 3H); 13C NMR (100 MHz, CDCl3) 191.6, 155.8, 135.2, 130.0, 128.9, 122.8, 119.2, 55.3, 54.1, 46.3.
Quantity
139.5 mL
Type
reactant
Reaction Step One
Quantity
145 g
Type
reactant
Reaction Step One
Quantity
73.7 mL
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1.C(=O)([O-])[O-].[K+].[K+].F[C:15]1[CH:22]=[CH:21][CH:20]=[CH:19][C:16]=1[CH:17]=[O:18]>O>[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([C:15]2[CH:22]=[CH:21][CH:20]=[CH:19][C:16]=2[CH:17]=[O:18])[CH2:4][CH2:3]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
139.5 mL
Type
reactant
Smiles
CN1CCNCC1
Name
Quantity
145 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
73.7 mL
Type
reactant
Smiles
FC1=C(C=O)C=CC=C1
Name
Quantity
700 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 hours
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride (2×700 mL)
WASH
Type
WASH
Details
the combined organic layers were washed with water (2×700 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
CN1CCN(CC1)C1=C(C=O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 140 g
YIELD: CALCULATEDPERCENTYIELD 97.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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